molecular formula C10H7ClN2O B13233197 5-Chloro-2-(pyridin-4-yl)pyridin-3-ol

5-Chloro-2-(pyridin-4-yl)pyridin-3-ol

Cat. No.: B13233197
M. Wt: 206.63 g/mol
InChI Key: CCGIZQKIXNVRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(pyridin-4-yl)pyridin-3-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a chlorine atom at the 5-position and a hydroxyl group at the 3-position, with another pyridine ring attached at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(pyridin-4-yl)pyridin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Coupling Reaction: The coupling of the chlorinated pyridine with another pyridine derivative is facilitated by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, using appropriate boronic acids or esters.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(pyridin-4-yl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine rings.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or other strong bases.

Major Products

    Oxidation: Formation of pyridine-3-one derivatives.

    Reduction: Formation of dechlorinated pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(pyridin-4-yl)pyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(pyridin-4-yl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: Another heterocyclic compound with a similar structure but containing a thiadiazole ring.

    Pyrazolo[3,4-d]pyrimidine: A compound with a fused pyrazole and pyrimidine ring system, showing different biological activities.

    Pyridin-4-ol: A simpler pyridine derivative with a hydroxyl group at the 4-position.

Uniqueness

5-Chloro-2-(pyridin-4-yl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyridine rings and the presence of both chlorine and hydroxyl groups make it a versatile compound for various applications.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

5-chloro-2-pyridin-4-ylpyridin-3-ol

InChI

InChI=1S/C10H7ClN2O/c11-8-5-9(14)10(13-6-8)7-1-3-12-4-2-7/h1-6,14H

InChI Key

CCGIZQKIXNVRCH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C=C(C=N2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.